丹尼利辛
描述
达尼利辛是一种小分子化合物,作为CXC趋化因子受体2(CXCR2)的选择性可逆拮抗剂。该受体在中性粒细胞向炎症部位趋化中起着至关重要的作用。 达尼利辛已因其在各种炎症性疾病(包括慢性阻塞性肺病 (COPD)、重症哮喘、囊性纤维化、急性肺损伤和呼吸道合胞病毒感染)中的潜在治疗应用而得到研究 .
科学研究应用
作用机制
达尼利辛通过选择性地结合CXCR2受体发挥其作用,从而阻断其天然配体(如白介素-8 (IL-8))的结合。这种抑制阻止了中性粒细胞向炎症部位的活化和迁移。 涉及的分子靶点和通路包括G蛋白偶联受体信号通路,该通路对中性粒细胞趋化和活化至关重要 .
生化分析
Biochemical Properties
Danirixin has a high affinity for the CXCR2 chemokine receptor, with an IC50 for CXCL8 binding of 12.5 nM . The CXCR2 chemokine receptor plays a crucial role in controlling the extravasation and activation of neutrophils . By selectively antagonizing the CXCR2 receptor, Danirixin can potentially reduce neutrophil migration and activation .
Cellular Effects
Danirixin has been shown to inhibit ex-vivo CXCL1-induced CD11b expression on peripheral blood neutrophils . This suggests that Danirixin can engage with pharmacology and inhibit the activation of neutrophils . In addition, Danirixin has been associated with improved respiratory symptoms and health status in patients with mild-to-moderate COPD .
Molecular Mechanism
The molecular mechanism of Danirixin involves the antagonism of the CXCR2 chemokine receptor . This receptor is important in controlling the extravasation and activation of neutrophils . By selectively antagonizing this receptor, Danirixin can potentially reduce neutrophil migration and activation .
Temporal Effects in Laboratory Settings
Systemic exposure following single doses of Danirixin increased with increasing dose . There was a decrease in Cmax and AUC following administration of Danirixin in the presence of food . Also, Cmax decreased when Danirixin was administered following omeprazole .
Dosage Effects in Animal Models
In animal models, oral administration of Danirixin blocked the influx of neutrophils into the lung following aerosol lipopolysaccharide or ozone challenge . The median effective doses (ED50s) were 1.4 and 16 mg/kg respectively .
Metabolic Pathways
The results demonstrated that glucuronide conjugation is likely to be the major route of metabolism for Danirixin . Oxidative metabolism contributed only in a minor way indicating that cytochrome P450-mediated drug interactions are not likely to be a concern for Danirixin .
准备方法
合成路线及反应条件
达尼利辛通过一系列涉及形成二芳基脲结构的化学反应合成。合成路线通常涉及苯胺衍生物与异氰酸酯反应形成脲键。 反应条件通常包括使用二氯甲烷或乙腈等有机溶剂,并在室温或略微升高的温度下进行反应 .
工业生产方法
达尼利辛的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保最终产品的高收率和纯度。 这包括使用高效液相色谱 (HPLC) 进行纯化和质量控制 .
化学反应分析
反应类型
达尼利辛会经历各种化学反应,包括:
氧化: 达尼利辛在特定条件下可以被氧化以形成相应的氧化产物。
还原: 还原反应可用于修饰达尼利辛中存在的官能团。
取代: 达尼利辛可以进行取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化或酮衍生物,而还原可能会产生胺或醇衍生物 .
相似化合物的比较
类似化合物
纳瓦利辛: 另一种CXCR2拮抗剂,具有不同的化学结构,但具有类似的药理作用。
雷帕利辛: 一种非竞争性CXCR2拮抗剂,具有独特的结合特性。
SB656933: 一种选择性CXCR2拮抗剂,在炎症性疾病中具有潜在的治疗应用
达尼利辛的独特性
达尼利辛在对CXCR2受体的高亲和力和选择性方面是独一无二的,对结合中国仓鼠卵巢细胞表达的人CXCR2的50%抑制浓度(pIC50)的对数为7.9。它对CXCR1的结合也具有78倍的选择性。 这种高选择性和效力使达尼利辛成为治疗炎症性疾病的有希望的候选药物 .
属性
IUPAC Name |
1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNBSHYFOFVLS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954126-98-8 | |
Record name | Danirixin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954126988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danirixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[4-CHLORO-2-HYDROXY-3-[(3S)-3-PIPERIDINYLSULFONYL]PHENYL]-N'-(3-FLUORO-2-METHYLPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANIRIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R318PGH5VP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。